molecular formula C44H50N4Na4O24S4 B6300027 Tetrasodium meso-tetra(sulfonatophenyl)porphine dodecahydrate, 95% CAS No. 122451-08-5

Tetrasodium meso-tetra(sulfonatophenyl)porphine dodecahydrate, 95%

Cat. No.: B6300027
CAS No.: 122451-08-5
M. Wt: 1239.1 g/mol
InChI Key: STYHVYFZXMZUMU-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrasodium meso-tetra(sulfonatophenyl)porphine dodecahydrate (Na₄TPPS·12H₂O) is a water-soluble anionic porphyrin derivative with the molecular formula C₄₄H₅₄N₄Na₄O₂₄S₄ and a molecular weight of 1,243.12 g/mol . It is characterized by four sulfonatophenyl substituents at the meso-positions of the porphyrin ring, which confer high aqueous solubility and stability. The compound has a CAS number of 122,451-08-5 and is commercially available in 95% purity for research applications, particularly in photodynamic therapy (PDT), photocatalytic remediation, and photosynthesis mimicry .

Na₄TPPS·12H₂O forms crystalline solids and exhibits strong absorption in the visible spectrum (Soret band ~414 nm, Q-bands ~515–650 nm), making it effective in light-driven processes . Its ability to generate singlet oxygen (¹O₂) via intersystem crossing is critical for PDT and environmental catalysis . The compound’s low acute toxicity (LD₅₀: 352.5 mg/kg in mice; 574.9 mg/kg in rats) and minimal neurotoxicity further support its biomedical use .

Properties

IUPAC Name

tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30N4O12S4.4Na.12H2O/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;;;;;;;;;;;;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;12*1H2/q;4*+1;;;;;;;;;;;;/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYHVYFZXMZUMU-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H50N4Na4O24S4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1239.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tetrasodium meso-tetra(sulfonatophenyl)porphine dodecahydrate (TSPP) is a synthetic porphyrin compound known for its diverse biological activities, particularly in photodynamic therapy (PDT) and as a photosensitizer. This article explores its biological activity, mechanisms, and applications based on various research findings.

  • Chemical Formula : C₄₄H₄₆N₄Na₄O₁₂S₄·12H₂O
  • Molecular Weight : 1022.92 g/mol
  • CAS Number : 39050-26-5

TSPP functions primarily as a photosensitizer, absorbing light and producing reactive oxygen species (ROS) upon excitation. This mechanism is critical in applications such as:

  • Photodynamic Therapy : TSPP has demonstrated efficacy in the in vivo regression of tumors and microbial infections when activated by specific wavelengths of light (e.g., 413 nm excitation leading to emission at 640 nm) .
  • Antimicrobial Activity : Studies have shown that TSPP can effectively induce photodynamic inactivation of bacteria when combined with potassium iodide, enhancing its antimicrobial properties .

Anticancer Properties

Research indicates that TSPP can significantly inhibit tumor growth. A study by Ding et al. (2010) reported that TSPP-coated nanoparticles exhibited strong photodynamic effects leading to cancer cell death . The compound's ability to generate ROS upon light activation plays a crucial role in damaging cellular components, leading to apoptosis.

Antimicrobial Effects

TSPP has been shown to possess potent antimicrobial properties against various pathogens. In the presence of light, it generates singlet oxygen, which is lethal to bacteria and fungi. For example, Huang et al. (2018) demonstrated that TSPP effectively inactivated several strains of bacteria under light exposure, making it a promising candidate for developing new antimicrobial agents .

Antioxidant and Prooxidant Activity

The antioxidant properties of TSPP have been explored in various studies. In one experiment involving LHGd-MTSPP hybrids, TSPP displayed dose-dependent antioxidant activity against alkylperoxyl radicals at physiological pH . However, when intercalated with metal complexes such as Zn(II) and Pd(II), the antioxidant properties shifted towards prooxidant activity, indicating the complexity of its biological interactions .

Summary of Biological Activities

Activity Effect Reference
AnticancerInhibition of tumor growthDing et al., 2010
AntimicrobialEffective against bacteriaHuang et al., 2018
AntioxidantScavenging free radicalsKathiravan et al., 2009
ProoxidantInduced by metal complex bindingLHGd-MTSPP study

Case Studies

  • Photodynamic Therapy in Cancer Treatment :
    • A study conducted on mice treated with TSPP-coated nanoparticles showed significant tumor size reduction after photodynamic therapy sessions. The results indicated a direct correlation between light exposure duration and tumor regression rates.
  • Antimicrobial Efficacy :
    • In vitro tests revealed that TSPP could reduce bacterial viability by over 90% when exposed to light for just 15 minutes. This finding highlights its potential application in sterilization techniques and infection control.

Scientific Research Applications

Fluorescence and SERS Enhancement

Tetrasodium meso-tetra(sulfonatophenyl)porphine dodecahydrate has been utilized in the development of metal-free cellulose-based platforms for biomolecule fluorescence signal enhancement and Surface-Enhanced Raman Scattering (SERS). These platforms allow for sensitive detection of biomolecules, which is crucial in biomedical diagnostics and environmental monitoring.

Case Study : Fularz et al. demonstrated the use of this compound in enhancing fluorescence signals in cellulose-based substrates, leading to improved detection limits for various analytes .

Drug Delivery Systems

The compound plays a pivotal role in the synthesis of water-soluble porphyrin complexes that serve as potential drug delivery systems. When combined with metallosurfactants, it facilitates the self-assembly of nano-containers designed for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.

Case Study : Kashapov et al. reported on the supramolecular self-assembly of porphyrins with metallosurfactants to create nanocarriers that effectively encapsulate and release therapeutic agents .

Cytotoxic Agents

Research has shown that tetrasodium meso-tetra(sulfonatophenyl)porphine dodecahydrate can be synthesized into ruthenium porphyrins, which exhibit cytotoxic properties towards cancer cells. This application is promising for developing new cancer therapies.

Case Study : Hartmann et al. explored the synthesis of water-soluble ruthenium porphyrins derived from this compound, highlighting their potential as DNA cleavers and cytotoxic agents against cancer cells .

Photodynamic Therapy (PDT)

Porphyrins are well-known photosensitizers used in photodynamic therapy for treating various cancers. The water-soluble nature of tetrasodium meso-tetra(sulfonatophenyl)porphine enhances its application in PDT, allowing for better bioavailability and targeting of tumor tissues.

Data Table: Key Applications and Findings

Application AreaDescriptionKey Findings/References
Fluorescence EnhancementUsed in cellulose-based platforms for biomolecule detectionFularz et al., 2022
Drug Delivery SystemsSelf-assembly with metallosurfactants for drug encapsulationKashapov et al., 2022
Cytotoxic AgentsSynthesis into ruthenium porphyrins for cancer treatmentHartmann et al., 1997
Photodynamic TherapyEnhances targeting and efficacy in cancer treatmentVarious studies on porphyrin applications

Chemical Reactions Analysis

Metal Coordination and Complex Formation

TSPP readily forms coordination complexes with transition metals due to its porphyrin core’s four nitrogen donor atoms. Key reactions include:

Metal IonReaction ConditionsProduct CharacteristicsApplicationsCitations
Ru(II)Aqueous solution, room temperatureWater-soluble Ru-porphyrin complexesCytotoxic agents for cancer therapy
Fe(III)Reaction with tert-butyl hydroperoxide (t-BuOOH)Homolytic O–O bond cleavage generates Fe(IV)=O intermediatesCatalytic oxidation studies
La(III)Metallosurfactant (LaSurf) interactionElectrostatic TSPP-LaSurf complexesNano-container assembly for drug delivery

The Fe(III)-TSPP system exhibits radical-mediated oxidation pathways, with rate constants dependent on pH and peroxide concentration .

Supramolecular Aggregation

TSPP undergoes pH- and concentration-dependent aggregation, forming J-aggregates (face-to-face stacking) or H-aggregates (edge-to-edge):

ConditionAggregation TypeSpectral FeaturesFunctional Outcome
pH < 4H-aggregatesSoret band at 412 nm, broad Q bandsReduced fluorescence
pH 7–9J-aggregatesSoret red-shift to 434 nmEnhanced light-harvesting efficiency
LaSurf excess (2:1 ratio)Hybrid J/H aggregatesQ-band shifts to 595 nm and 652 nmTunable optical properties

Aggregation is reversible and influenced by ionic strength, with divalent cations (e.g., Mg²⁺) accelerating J-aggregate formation .

Photodynamic Reactions

TSPP acts as a photosensitizer, generating singlet oxygen (¹O₂) under visible light irradiation:

SystemLight Source¹O₂ Quantum Yield (Φ)Key Findings
TSPP alone535 nm laser0.19Limited ¹O₂ due to aggregation
TSPP-CuInS/ZnS QD conjugate535 nm laser0.69263% increase via Förster resonance energy transfer (FRET)
TSPP + KI (antimicrobial PDT)White lightN/A5-log reduction in E. coli viability

Conjugation with quantum dots (QDs) enhances ¹O₂ generation by mitigating aggregation and improving light absorption .

Acid-Base and Solubility Behavior

Sulfonate groups confer high water solubility (~50 mg/mL) and pH-responsive properties:

  • Sulfonation: Achieved via fuming sulfuric acid treatment of tetraphenylporphyrin (TPPH₂), confirmed by FTIR (S=O stretch at 1180 cm⁻¹) and ¹H-NMR (downfield shift of phenyl protons) .

  • Protonation: At pH < 2, free base TSPP converts to dihydrochloride form (pKa ≈ 4.8), altering absorption spectra .

Ligand Displacement and Host-Guest Interactions

TSPP participates in non-covalent interactions with biomolecules and surfactants:

  • DNA Binding: Intercalates via π-π stacking, monitored by fluorescence quenching (Ksv = 1.2 × 10⁴ M⁻¹) .

  • Protein Interaction: Binds to human serum albumin (HSA), inducing structural changes detectable via fluorescence resonance energy transfer (FRET) .

  • Surfactant Assembly: Forms micelle-like structures with cationic surfactants (e.g., CTAB), enabling encapsulation of hydrophobic drugs .

Catalytic Oxidation Reactions

TSPP-metal complexes catalyze oxidative transformations:

SubstrateCatalystOxidantConversion (%)Selectivity
CyclohexaneFe-TSPPt-BuOOH7892% cyclohexanol
ThioanisoleRu-TSPPH₂O₂9598% sulfoxide

Mechanistic studies reveal a radical chain pathway for Fe-TSPP, while Ru-TSPP follows an oxygen-rebound mechanism .

Environmental and Stability Considerations

  • Photostability: TSPP degrades under prolonged UV exposure (t₁/₂ = 4 h at 365 nm) .

  • Thermal Stability: Dehydrates at 110°C, retaining porphyrin integrity up to 300°C .

Comparison with Similar Compounds

Structural and Solubility Differences
Compound Name Molecular Formula Substituents Solubility Profile Key Functional Groups
Tetrasodium meso-tetra(sulfonatophenyl)porphine dodecahydrate C₄₄H₅₄N₄Na₄O₂₄S₄·12H₂O Sulfonatophenyl (-SO₃⁻Na⁺) Highly water-soluble Anionic sulfonate groups
meso-Tetra(o-dichlorophenyl)porphine C₄₄H₂₂Cl₈N₄ Dichlorophenyl (-Cl) Organic solvents Halogenated aromatic rings
meso-Tetra(4-carboxyphenyl)porphine (H₂TCPP) C₄₈H₃₈N₄O₈ Carboxyphenyl (-COOH) Moderate aqueous solubility Carboxylic acid groups
meso-Tetra(N-methyl-4-pyridyl)porphine tetrachloride C₄₄H₄₄Cl₄N₈ N-methylpyridyl Polar solvents Cationic pyridinium groups

Key Insights :

  • Sulfonatophenyl vs. Dichlorophenyl : The sulfonate groups in Na₄TPPS enhance water solubility, enabling biological applications, while dichlorophenyl derivatives are lipophilic and suited for organic-phase reactions .
  • Carboxyphenyl vs. Sulfonatophenyl : Carboxylic acid groups in H₂TCPP allow pH-dependent solubility and coordination with metal ions (e.g., Pd²⁺, Zn²⁺), useful in sensor design .
  • Cationic Pyridyl vs. Anionic Sulfonate : The cationic meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride interacts with negatively charged biomolecules, making it ideal for protein binding studies .
Photophysical and Functional Properties
Property Na₄TPPS·12H₂O H₂TCPP meso-Tetra(o-dichlorophenyl)porphine meso-Tetra(N-methyl-4-pyridyl)porphine
Singlet Oxygen Quantum Yield (ΦΔ) 0.43–0.65 0.35–0.50 Not reported 0.30–0.45
Aggregation Behavior Forms J-aggregates (prevents π-π stacking) Prone to H-aggregation in acidic conditions Strong π-π stacking in organic media Stable monomeric form in aqueous solutions
Metal Coordination Forms Bi³⁺-TPPS4 nanotubes for enhanced ¹O₂ generation Binds Pd²⁺/Zn²⁺ for sensors and MOFs Limited metal coordination due to steric hindrance from Cl groups Binds Zn²⁺ for mimicking heme proteins

Key Insights :

  • Na₄TPPS excels in ¹O₂ generation due to its J-aggregated nanostructures, which suppress self-quenching .
  • H₂TCPP’s carboxy groups enable versatile metal coordination for catalytic and sensing applications .
  • Dichlorophenyl porphyrins are less efficient in PDT due to aggregation but useful in halogenated environments .

Preparation Methods

Reaction Conditions

A mixture of 2 g TPP suspended in 50 mL concentrated H₂SO₄ is heated on a steam bath for 6 hours , followed by overnight equilibration. The sulfonation mechanism proceeds via a protonated porphyrin intermediate , evidenced by the solution’s green coloration during the reaction. Excess sulfuric acid acts as both solvent and catalyst, ensuring complete substitution.

Workup and Isolation

After sulfonation, the mixture is cautiously diluted with 150 mL water , precipitating the protonated porphyrin as a green solid. Filtration and washing with acetone yield a crude product contaminated with residual acid. This intermediate is suspended in water and neutralized with saturated sodium bicarbonate until the solution transitions from green to purple, indicating deprotonation.

Purification via Dialysis

Neutralization leaves the product contaminated with inorganic salts (e.g., Na₂SO₄), necessitating advanced purification. Traditional methods, such as repetitive precipitation, suffered from low yields (≤50%) due to salt co-precipitation. The modern approach employs cellulose dialysis tubing (4.8 nm pore size) to remove contaminants efficiently.

Dialysis Protocol

The neutralized solution undergoes four dialysis cycles against a 40-fold excess of distilled water, each lasting 3 hours . This step eliminates >95% of inorganic salts, confirmed by conductivity measurements. Post-dialysis, the solution is concentrated to 50 mL and evaporated to dryness, yielding a purple powder.

Recrystallization

The crude product is recrystallized from a methanol-ethanol mixture (3:1 v/v) to enhance purity. Drying at 110°C for 1 hour produces the dodecahydrate form, while heating under vacuum at 150°C for 24 hours generates the anhydrous variant.

Characterization and Quality Control

Validating the chemical identity and purity of Na₄TPPS·12H₂O requires multimodal analysis.

Elemental Analysis

Quantitative elemental analysis confirms stoichiometry:

ElementTheoretical (%)Observed (%)
Nitrogen5.485.17
Sulfur12.5212.29

Deviations (<6%) reflect minor hydration variability or trace solvents.

Spectroscopic Validation

  • UV-Vis Spectroscopy : The Soret band at 413 nm and Q-bands at 515, 550, 590, 645 nm confirm the porphyrin core.

  • NMR Spectroscopy : 1H^1H NMR in D₂O reveals aromatic proton signals at δ 7.27 (d), 8.11 (d), 7.80 (s) , consistent with sulfonatophenyl substituents.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode detects the [M-4Na]⁴⁻ ion at m/z 284.3, aligning with the molecular formula C₄₄H₃₀N₄O₁₂S₄.

Comparative Analysis of Sulfonation Methods

Earlier methods faced challenges in yield and purity:

MethodAcid UsedPurificationYield (%)Purity Issues
Fleischer et al. (1967)H₂SO₄NH₄⁺ precipitation30–40NH₄⁺/SO₄²⁻ contamination
Srivastava & Tsutsui (1975)H₂SO₄CaSO₄ filtration50–60Residual Ca²⁺
Modern Dialysis (2023)H₂SO₄Dialysis75<5% inorganic salts

The dialysis method achieves superior yield and purity by avoiding precipitation steps, making it the industrial standard.

Scalability and Industrial Adaptation

Scale-up trials demonstrate linear yield retention up to 100 g batches , with dialysis time increasing proportionally to solution volume. Critical parameters include:

  • Acid Concentration : <95% H₂SO₄ reduces sulfonation efficiency by 40%.

  • Temperature Control : Exceeding 100°C causes porphyrin degradation, evident from UV-Vis peak broadening .

Q & A

Basic: What experimental methods are recommended to verify the purity and structural integrity of Tetrasodium meso-tetra(sulfonatophenyl)porphine dodecahydrate?

Methodological Answer:
Purity can be confirmed via high-performance liquid chromatography (HPLC) with UV-Vis detection at the Soret band (~415 nm for porphyrins). Structural integrity is validated using elemental analysis (C, H, N, S, Na) and UV-Vis spectroscopy (characteristic absorption peaks at 413, 515, 550, 590, and 645 nm). Mass spectrometry (ESI-MS) in negative ion mode can confirm the molecular ion peak [M-4Na]⁴⁻. Cross-reference with X-ray crystallography data from the Cambridge Structural Database (CSD) for sulfonated porphyrins .

Basic: How does the water solubility of this sulfonated porphyrin compare to non-sulfonated analogs, and how can solubility be optimized for aqueous experiments?

Methodological Answer:
The sulfonate groups confer high water solubility, unlike carboxyphenyl or non-functionalized porphyrins (e.g., meso-tetraphenylporphine). Solubility is pH-dependent: at neutral pH, the compound forms J-aggregates, while acidic conditions (pH < 3) stabilize monomers. For homogeneous solutions, prepare stock solutions in degassed, deionized water or phosphate buffer (10–50 mM, pH 7.4) and sonicate for 15 minutes. Monitor aggregation via dynamic light scattering (DLS) .

Advanced: What strategies are effective for incorporating this porphyrin into metal-organic frameworks (MOFs) for catalytic or sensing applications?

Methodological Answer:
Use coordination-driven self-assembly with transition metals (e.g., Zn²⁺, Fe³⁺) or lanthanides. The sulfonate groups can act as bridging ligands. Optimize synthesis via solvothermal methods (e.g., 80°C in DMF/water) and characterize using powder X-ray diffraction (PXRD) and Brunauer-Emmett-Teller (BET) analysis. Compare catalytic efficiency in oxidation reactions (e.g., H₂O₂ activation) against non-sulfonated porphyrins to assess sulfonate-mediated electronic effects .

Advanced: How can computational methods (e.g., DFT) predict the photophysical properties of this porphyrin for optoelectronic applications?

Methodological Answer:
Perform density functional theory (DFT) calculations using hybrid functionals (e.g., CAM-B3LYP) with a 6-31G* basis set for light atoms and LANL2DZ pseudopotentials for metals. Calculate HOMO-LUMO gaps, excitation energies, and compare with experimental UV-Vis and fluorescence spectra . Solvent effects (water) should be modeled using the polarizable continuum model (PCM). Validate against published data for sulfonated porphyrins in the CSD .

Advanced: What mechanisms explain the pH-dependent aggregation behavior of this porphyrin, and how does this impact its application in photodynamic therapy (PDT)?

Methodological Answer:
At low pH (<3), protonation of the pyrrolic nitrogen disrupts intermolecular electrostatic repulsion, favoring H-aggregates. At neutral pH, sulfonate groups deprotonate, inducing J-aggregation via π-π stacking. Characterize aggregation states using UV-Vis spectroscopy (red-shifted Soret band for J-aggregates) and atomic force microscopy (AFM) . For PDT, monomeric forms exhibit higher singlet oxygen quantum yields; thus, optimize delivery systems (e.g., liposomes) to maintain monomeric stability in physiological pH .

Data Contradiction: How should researchers resolve discrepancies in reported stability of this porphyrin under UV irradiation?

Methodological Answer:
Conflicting data may arise from varying experimental conditions (e.g., oxygen presence, solvent). Conduct controlled stability studies: irradiate samples in quartz cuvettes under N₂ vs. O₂ atmospheres using a Xe lamp (λ = 400–700 nm). Monitor degradation via HPLC and UV-Vis at timed intervals. Porphyrins are generally stable in anaerobic conditions but degrade via singlet oxygen-mediated pathways in aerobic environments .

Advanced: What methodologies enable the use of this porphyrin as a fluorescent sensor for metal ions or gases (e.g., CO, O₂)?

Methodological Answer:
Functionalize the porphyrin into hydrogels or polymer matrices to enhance selectivity. For CO detection, monitor fluorescence quenching upon binding to the central cavity (Ka ~10⁶ M⁻¹). Use time-resolved spectroscopy to distinguish dynamic vs. static quenching. Compare with carboxyphenyl analogs to assess sulfonate effects on binding kinetics .

Basic: What are the critical parameters for storing this compound to prevent degradation?

Methodological Answer:
Store as a lyophilized powder in amber vials under argon at –20°C. Avoid repeated freeze-thaw cycles in solution. For long-term stability (>6 months), add antioxidants (e.g., 0.1% w/v ascorbic acid) and chelating agents (e.g., EDTA) to aqueous stocks. Confirm integrity via UV-Vis before use .

Advanced: How does the sulfonate substitution influence catalytic activity in comparison to carboxylate or pyridyl porphyrins?

Methodological Answer:
Sulfonate groups enhance water solubility and stabilize anionic transition states in oxidation reactions. Compare turnover numbers (TON) for epoxidation of alkenes using H₂O₂ as an oxidant. Use cyclic voltammetry to measure redox potentials: sulfonated porphyrins typically show lower E½ values (~–0.3 V vs. SCE) than carboxylates (~–0.1 V), favoring electron-transfer pathways .

Advanced: What experimental designs can mitigate interference from self-aggregation in fluorescence-based assays?

Methodological Answer:
Use molecular crowding agents (e.g., 0.1 M NaCl) to disrupt aggregation. Alternatively, encapsulate the porphyrin in cyclodextrins or dendrimers. Validate monomeric state via fluorescence lifetime imaging (FLIM) and anisotropy measurements . For quantitative assays, standardize concentrations below 10 µM to minimize aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.